2-Bromo-6-chlorophenylacetylene
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Overview
Description
2-Bromo-6-chlorophenylacetylene is an organic compound with the molecular formula C8H4BrCl It is a derivative of phenylacetylene, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-chlorophenylacetylene can be synthesized through various methods. One common approach involves the halogenation of phenylacetylene. The reaction typically involves the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chlorophenylacetylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacetylenes.
Coupling Reactions: Products are often biaryl compounds.
Oxidation and Reduction: Products can range from alcohols to carboxylic acids, depending on the reaction conditions.
Scientific Research Applications
2-Bromo-6-chlorophenylacetylene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chlorophenylacetylene depends on the specific application and reaction it is involved in. In general, the compound interacts with molecular targets through its reactive bromine and chlorine substituents, which can participate in various chemical transformations. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorophenylacetylene
- 2-Bromo-6-fluorophenylacetylene
- 2-Chloro-6-iodophenylacetylene
Uniqueness
2-Bromo-6-chlorophenylacetylene is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-bromo-3-chloro-2-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSKQVHWYUQPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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